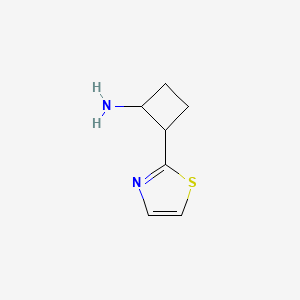

2-(2-thiazolyl)Cyclobutanamine

Description

Significance of Cyclobutanamine Scaffolds in Modern Chemical Research

Cyclobutane-containing scaffolds have garnered increasing attention in medicinal chemistry for their ability to introduce three-dimensionality into drug candidates. This structural feature can lead to improved pharmacological properties. The constrained nature of the cyclobutane (B1203170) ring can enforce specific conformations on a molecule, potentially enhancing its binding affinity and selectivity for biological targets. While historically underutilized compared to other cyclic systems, recent advancements in synthetic methodologies have made the incorporation of cyclobutane motifs more accessible to researchers.

Role of Thiazole (B1198619) Heterocycles in Contemporary Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. globalresearchonline.netchemrj.org This structural motif is present in a wide array of biologically active natural products and synthetic compounds. researchgate.net Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fabad.org.trresearchgate.net The aromaticity and the presence of heteroatoms in the thiazole ring allow for a variety of chemical modifications, making it a versatile building block in the design of new therapeutic agents. globalresearchonline.netchemrj.org

Rationale for Investigating Hybrid Cyclobutanamine-Thiazole Molecular Architectures

The investigation into hybrid molecules that combine a cyclobutanamine scaffold and a thiazole heterocycle is driven by the principle of molecular hybridization. This strategy aims to merge two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The rationale for studying compounds like 2-(2-thiazolyl)cyclobutanamine includes:

Synergistic Effects: Combining the three-dimensional nature of the cyclobutanamine ring with the established biological activity of the thiazole moiety could lead to synergistic improvements in potency and selectivity.

Novel Chemical Space: The creation of such hybrids allows for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles.

Modulation of Physicochemical Properties: The cyclobutane unit can influence the lipophilicity and metabolic stability of the molecule, while the thiazole ring can contribute to its binding interactions and electronic properties.

A recent study on a novel cyclobutane-derived thiazole–thiourea (B124793) hybrid highlighted the potential of such combinations in targeting viral proteins, demonstrating the therapeutic promise of these hybrid architectures. tandfonline.com

Overview of Research Paradigms and Methodological Frameworks

The academic investigation of this compound and related hybrid molecules typically follows a well-defined research paradigm encompassing synthesis, characterization, and biological evaluation.

Synthesis: The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, a common approach to thiazole ring formation is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. The cyclobutane portion can be introduced through various cycloaddition reactions or by using commercially available cyclobutane-containing starting materials. The synthesis of a cyclobutane-derived thiazole–thiourea hybrid was achieved through the addition of p-isothiocyanatotoluene to 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine. tandfonline.com

Characterization: Once synthesized, the structural confirmation of the target compound is crucial. This is typically achieved using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and chemical environment of the atoms within the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Biological Evaluation: Following structural confirmation, the compound would be subjected to a battery of biological assays to assess its potential therapeutic activity. These assays are chosen based on the rationale for the compound's design. For a cyclobutanamine-thiazole hybrid, this could include screening for anticancer, antimicrobial, or anti-inflammatory activity. researchgate.netnih.gov For example, related thiazole derivatives have been evaluated for their in vitro antimycobacterial and antiplasmodial activities. nih.gov

Structure

3D Structure

Properties

CAS No. |

933713-04-3 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-yl)cyclobutan-1-amine |

InChI |

InChI=1S/C7H10N2S/c8-6-2-1-5(6)7-9-3-4-10-7/h3-6H,1-2,8H2 |

InChI Key |

XUEABXITWAMPKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C2=NC=CS2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Thiazolyl Cyclobutanamine and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-thiazolyl)Cyclobutanamine

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inspcmc.ac.in For this compound, several logical disconnections can be proposed.

A primary and highly effective disconnection strategy involves the C-N bond of the primary amine. This transform, via a Functional Group Interconversion (FGI), points towards a cyclobutanecarboxylic acid derivative as a key intermediate. This approach leverages robust and reliable reactions like the Curtius rearrangement, which converts a carboxylic acid (via an acyl azide) into a primary amine with the loss of one carbon atom. nih.govorganic-chemistry.org This strategy is advantageous as it allows for the late-stage introduction of the amine functionality.

A second key disconnection breaks the carbon-carbon bond between the cyclobutane (B1203170) and thiazole (B1198619) rings. This leads to two critical synthons: a 2-lithiated or 2-halothiazole and a suitably functionalized cyclobutane electrophile (e.g., a cyclobutanone (B123998) or a cyclobutyl halide).

Finally, the thiazole ring itself can be disconnected according to the principles of the Hantzsch thiazole synthesis. mdpi.combepls.com This involves breaking the C-S and C=N bonds, leading back to a thioamide and an α-halocarbonyl compound. Combining these disconnections provides a flexible and powerful framework for designing multiple synthetic routes to the target molecule. For instance, one potential pathway involves the initial synthesis of a 1-(thiazol-2-yl)cyclobutane-1-carboxylic acid, which can then undergo a Curtius rearrangement to furnish the desired this compound. doi.org

Approaches to Cyclobutanamine Ring System Formation

The synthesis of the cyclobutanamine core is a significant challenge due to the inherent ring strain of the four-membered ring. google.com Several modern synthetic methods have been developed to address this challenge efficiently.

Strain-release amination has emerged as a powerful tool for the direct formation of C-N bonds on strained ring systems. This strategy utilizes highly strained molecules, such as bicyclobutane derivatives, as reagents to "cyclobutylate" amines. nih.govbaranlab.org The reaction is driven by the release of ring strain energy. acs.org

In a notable approach, phenylsulfonyl-substituted bicyclobutanes have been developed as stable, solid reagents for the mild and rapid cyclobutylation of a wide range of amines. nih.govblogspot.com The reactivity of these reagents can be tuned by altering the electronic properties of the arylsulfonyl group; electron-withdrawing groups enhance the reaction rate. nih.gov The reaction proceeds by nucleophilic attack of the amine on the strained central C-C bond of the bicyclobutane, followed by reductive removal of the sulfonyl auxiliary group, often in the same pot. This method is chemoselective for amines even in the presence of other nucleophilic groups like hydroxyls. nih.gov

Table 1: Comparison of Selected Strain-Release Amination Conditions

| Reagent | Amine Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 3,5-Difluorophenylsulfonylbicyclobutane | Various primary and secondary amines | LiCl, DMSO, Room Temperature | Mild conditions, broad substrate scope, good balance of reactivity and cost. | baranlab.orgblogspot.com |

| Phenylsulfonyl-substituted bicyclobutanes | Benzylamine | 140 °C, neat | High temperature, amine used as solvent. | nih.gov |

Intramolecular cyclization offers another robust pathway to four-membered rings. These reactions can be designed to form the cyclobutane ring with a high degree of stereocontrol.

One effective method is the gold(I)-catalyzed ring expansion of cyclopropyl (B3062369) alkynes. mdpi.combeilstein-journals.org In this transformation, a cationic gold catalyst activates the alkyne, prompting a ring expansion of the adjacent cyclopropane (B1198618) to generate a gold-stabilized cyclobutyl carbocation. This intermediate is then trapped by a nucleophile, such as a sulfonamide, to yield a cyclobutanamine derivative. beilstein-journals.org

Another powerful strategy involves the intramolecular [2+2] cycloaddition of keteniminium intermediates. researchgate.net In this approach, an amide bearing an alkene tether is converted into a reactive keteniminium salt. This intermediate undergoes a spontaneous intramolecular cycloaddition to form a cyclobutaniminium salt, which can then be reduced diastereoselectively to afford the corresponding cyclobutanamine. researchgate.net

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines. organic-chemistry.orgwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally or photochemically rearranges to an isocyanate, with subsequent hydrolysis yielding the amine and carbon dioxide. libretexts.org A key advantage of the Curtius rearrangement is its broad functional group tolerance and the fact that the rearrangement occurs with complete retention of the migrating group's stereochemistry. nih.govwikipedia.org

This method is particularly well-suited for the synthesis of cyclobutylamines from cyclobutanecarboxylic acids. orgsyn.org A general and cost-effective synthesis of 1-heteroarylcycloalkylamines has been developed utilizing this strategy. doi.org In this route, a cyclization reaction is first used to prepare a 1-(heteroaryl)cyclobutanecarboxylic acid, which is then subjected to a Curtius rearrangement to furnish the target amine. doi.org This approach was successfully applied to synthesize analogues containing pyridinyl and thiazolyl groups. doi.org

Table 2: Selected Reagents for Curtius Rearrangement

| Reagent System | Carboxylic Acid Substrate | Key Features | Reference |

|---|---|---|---|

| Diphenylphosphoryl azide (DPPA) | Aliphatic and aromatic acids | Mild conditions, commonly used in complex molecule synthesis. | nih.gov |

| Sodium Azide / Acid Chloride | General carboxylic acids | Classic two-step procedure; acyl azide is prepared from the acyl halide. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) / Sodium Azide | Aliphatic carboxylic acids | One-pot procedure leading to Boc-protected amines. | organic-chemistry.orgnih.gov |

Methodologies for Thiazole Ring Elaboration and Functionalization

The thiazole ring is a common motif in biologically active compounds and can be synthesized through various established methods. mdpi.comnih.gov

The Hantzsch thiazole synthesis is the most fundamental and widely employed method for constructing the thiazole ring. bepls.comnih.gov The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com To produce 2-aminothiazoles, such as the parent ring system in the target molecule, thiourea (B124793) is typically used in place of a thioamide. tandfonline.com

The reaction mechanism begins with the nucleophilic sulfur of the thiourea attacking the α-carbon of the halocarbonyl compound in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply changing the starting α-halocarbonyl compound and the thioamide or thiourea derivative. nih.govscispace.com For the synthesis of this compound, a plausible precursor, 2-bromo-1-(cyclobutyl)ethan-1-one, could be reacted with thiourea to form 2-amino-4-cyclobutylthiazole, which could then be further functionalized.

Table 3: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Component | Thio-component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water, Ultrasonic irradiation or heat | Substituted 2-aminothiazoles | nih.gov |

| Substituted 2-bromo-1-phenylethanones | Thiosemicarbazide (B42300) | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |

| α-Haloketones | N-Monosubstituted thioureas | Acidic (HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 2-imino-2,3-dihydrothiazoles | rsc.org |

Cook-Heilbron and Gabriel's Syntheses for Aminothiazole Scaffolds

The aminothiazole core is a fundamental building block for the target compound. Two classical methods, the Cook-Heilbron and Gabriel syntheses, provide effective routes to these scaffolds.

The Cook-Heilbron thiazole synthesis is a notable method for producing 5-aminothiazoles. wikipedia.org This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with various sulfur-containing reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com The process is typically conducted under mild, often aqueous, conditions at room temperature. wikipedia.org A key advantage of this method is the ability to introduce diversity at the 2nd and 4th positions of the thiazole ring by selecting different starting materials. wikipedia.org Discovered in 1947 by Cook, Heilbron, and Levy, this reaction was one of the first to provide significant yields of the previously elusive 5-aminothiazole class of compounds. wikipedia.org The mechanism commences with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of, for example, carbon disulfide. wikipedia.org

The Gabriel synthesis , traditionally a method for preparing primary amines, can be adapted for the synthesis of aminothiazoles. scribd.comresearchgate.net In a relevant modification, known as the Gabriel-Robinson synthesis, an α-acylaminoketone undergoes thionation, typically using phosphorus pentasulfide, to yield the corresponding thiazole derivative. researchgate.netignited.inwikipedia.org This approach is frequently employed in the synthesis of 1,3-thiazoles. researchgate.net While the classic Gabriel synthesis involves the reaction of potassium phthalimide (B116566) with alkyl halides to form N-alkylphthalimides, which are then cleaved to release the primary amine, its application in heterocycle formation showcases the versatility of established chemical principles. scribd.comresearchgate.net

| Synthesis Method | Precursors | Product Type | Key Features |

| Cook-Heilbron | α-aminonitriles, carbon disulfide/dithioacids | 5-Aminothiazoles | Mild conditions; diversity at C2 and C4 positions. wikipedia.orgpharmaguideline.com |

| Gabriel (Robinson) | α-acylaminoketones, phosphorus pentasulfide | Substituted Thiazoles | Thionation of an amide precursor to form the thiazole ring. researchgate.netignited.in |

Utilization of Amino Acid Precursors in Thiazole Moiety Construction

Amino acids serve as versatile and chiral starting materials for the construction of the thiazole moiety. In biosynthesis, the thiazole ring of natural products is often derived from amino acid precursors, most notably cysteine, which provides the essential N-C-C-S backbone. ontosight.aiwikipedia.org Synthetic chemists have adopted similar strategies to leverage the inherent functionality and stereochemistry of amino acids.

One prominent approach involves the condensation of amino acids or their derivatives with other molecules, followed by cyclization and dehydration steps to form the heterocyclic ring. ontosight.ai For instance, 2-aminothiazoline-4-carboxylic acid, derived from cysteine, is a key intermediate in the industrial production of L-cysteine itself. rsc.org This highlights the close relationship between amino acids and the thiazole core.

Synthetic routes have been developed to prepare novel thiazole derivatives bearing β-amino acid side chains. nih.govmdpi.com A modified Rodionov reaction, for example, can be used for the synthesis of thiazole β-amino acids through the condensation of 2-arylthiazole-4-carbaldehydes with malonic acid and ammonium (B1175870) acetate. farmaciajournal.com Furthermore, comprehensive peptidomimetic libraries have been constructed using amino acid-derived thiazole scaffolds, such as those originating from (S)-valine, to probe biological interactions. nih.gov These methods demonstrate the utility of amino acids not only as a source of atoms for the ring but also as a way to append chiral side chains, which is crucial for creating structurally complex and biologically active molecules.

| Precursor | Reaction Type | Product | Reference |

| Cysteine | Biosynthesis/Biomimetic Synthesis | Thiazole/Thiazoline ring | ontosight.aiwikipedia.orgrsc.org |

| 2-Arylthiazole-4-carbaldehydes, Malonic Acid, Ammonium Acetate | Rodionov Reaction | Thiazole β-amino acids | farmaciajournal.com |

| (S)-Valine | Multi-step synthesis | (S)-Valine-derived thiazole scaffold | nih.gov |

| Thioureido acid | Hantzsch Method | Thiazoles with β-amino acid moieties | nih.govmdpi.com |

Application of Thiosemicarbazide Derivatives in Thiazole Annulation

The use of thiosemicarbazide and its derivatives is a cornerstone of modern thiazole synthesis, primarily through variations of the Hantzsch thiazole synthesis. ijper.org This method typically involves the cyclization reaction between a thiosemicarbazide derivative and a compound containing an α-halocarbonyl group, such as α-bromoacetophenone. scielo.brnih.gov This approach is valued for its reliability, cost-effectiveness, and the wide diversity of derivatives that can be obtained, allowing for fine-tuning of molecular properties. scielo.br

The general procedure involves reacting an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then subjected to a cyclization reaction with an α-halo ketone or ester. scielo.brmjcce.org.mk The reaction readily yields 2-hydrazinyl or 2-amino substituted thiazoles, which are versatile intermediates for further functionalization. One-pot, multi-component reactions have also been developed, where, for example, an acetophenone, thiosemicarbazide, and ethyl chloroacetate (B1199739) react together to form thiazol-4(5H)-one derivatives. bepls.com The versatility of this method allows for the incorporation of a wide range of substituents onto the thiazole ring, making it a powerful tool in the synthesis of complex heterocyclic structures. nih.govresearchgate.net

| Thiosemicarbazide Derivative | Reagent | Product | Yield |

| Thiosemicarbazones | α-bromoacetophenone | 2-Hydrazinyl-thiazoles | 63-100% scielo.br |

| Thiosemicarbazide | Phenacyl bromides | 2-(Hydrazinyl)-thiazoles | Not specified nih.gov |

| Thiosemicarbazide | Ethyl-2-chloroacetoacetic ester | Thiazole moieties | 71-93% mjcce.org.mk |

| Thiosemicarbazide | 2-Bromoacetophenone | 2-(Thiazolyl)hydrazones | Not specified nih.gov |

Convergent and Linear Synthesis Pathways for Integrated Hybrid Structures

The assembly of the final this compound structure can be approached through two primary strategic pathways: linear and convergent synthesis.

Stereoselective Synthesis Approaches for Chiral Cyclobutanamine Centers

The cyclobutanamine portion of the target molecule contains a chiral center, making stereocontrol a critical aspect of its synthesis. Achieving high levels of stereoselectivity is essential, particularly for pharmaceutical applications where different stereoisomers can have vastly different biological activities. Both diastereoselective and enantioselective methods are employed to control the three-dimensional architecture of the cyclobutane ring.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. When synthesizing substituted cyclobutanamines, controlling the orientation of the amine group relative to other substituents on the ring is crucial. One effective strategy involves the diastereoselective reduction of a prochiral cyclobutanone or a cyclobutanimine intermediate. The use of bulky reducing agents can favor the approach of the hydride from the less sterically hindered face, leading to the preferential formation of one diastereomer. mdpi.com

Another powerful approach is the use of cycloaddition reactions to construct the ring with inherent diastereocontrol. For example, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones can produce multi-substituted cyclobutanes with high diastereoselectivity. rsc.org Similarly, cascade reactions, such as an inter-intramolecular double Michael addition, have been used to synthesize highly substituted cyclohexanones with complete diastereoselectivity, a strategy whose principles can be adapted to cyclobutane synthesis. beilstein-journals.org Furthermore, methods have been developed for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes via Michael additions onto cyclobutenes, providing an efficient route to the desired scaffolds. nih.gov

Enantioselective synthesis focuses on controlling the absolute stereochemistry at a chiral center, producing an excess of one enantiomer over the other. wikipedia.org This is typically achieved using chiral catalysts or auxiliaries. The synthesis of enantioenriched cyclobutanes is a significant challenge, and catalytic methods are at the forefront of addressing it.

A prominent strategy is the catalytic enantioselective [2+2] cycloaddition between an alkyne and an alkene to form a chiral cyclobutene. nih.gov These cyclobutenes are valuable precursors that can be hydrogenated to the corresponding saturated cyclobutanes. Cobalt-based catalysts with chiral ligands have proven effective for this transformation, yielding a diverse set of cyclobutenes with high enantiomeric excess. nih.gov

Cascade reactions are also a powerful tool for enantioselective synthesis. For example, a method combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition has been developed. chemistryviews.org This one-pot process generates enantioenriched oxa- wikipedia.orgscielo.br-bicyclic heptanes (a type of cyclobutane derivative) with excellent enantioselectivity without the need for directing groups on the alkene substrates. chemistryviews.org Enantioselective organocatalysis, which uses small, chiral organic molecules as catalysts, also represents an environmentally friendly approach to achieving asymmetric induction in the formation of chiral centers. wikipedia.org

| Catalytic Approach | Reaction Type | Catalyst System Example | Key Advantage |

| Metal Catalysis | [2+2] Cycloaddition | Chiral Cobalt Complex | Broad applicability for various alkynes/alkenes. nih.gov |

| Cascade Reaction | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Chiral Iridium Complex / Photosensitizer | High enantioselectivity in a one-pot process. chemistryviews.org |

| Organocatalysis | Various (e.g., Aldol, Michael) | Chiral Amines (e.g., Proline) | Metal-free, environmentally friendly. wikipedia.org |

Advanced Purification and Isolation Methodologies for Complex Chemical Structures

The purification and isolation of complex chemical structures like this compound and its analogues often require advanced methodologies to achieve the high levels of purity demanded for research and potential applications. The presence of multiple functional groups, potential for isomeric mixtures (both stereoisomers and constitutional isomers), and often non-crystalline nature of intermediates and final products necessitate techniques beyond simple recrystallization or standard column chromatography.

For chiral compounds such as the enantiomers of this compound, preparative chiral chromatography is a cornerstone technique. This method utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two primary modes for preparative chiral separations. mdpi.comnih.govbgb-analytik.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. mdpi.comnih.gov It often provides faster separations and uses less organic solvent. The choice of the chiral stationary phase is critical for successful separation. Polysaccharide-based CSPs are widely used for their broad applicability. mdpi.com For the separation of primary amines, crown ether-derived CSPs have shown particular promise. The separation of cis/trans isomers of cyclobutane derivatives can also be challenging due to their similar physical properties. google.comchromforum.orglibretexts.org In some cases, derivatization to a more rigid structure or a form with a chromophore can facilitate separation by chromatography.

Ion-exchange chromatography (IEC) is another valuable tool, particularly for the purification of ionizable compounds like amines. google.com This technique separates molecules based on their net charge. For a basic compound like this compound, cation-exchange chromatography can be employed. The crude product is loaded onto a cation-exchange resin, where the protonated amine binds. Non-basic impurities can be washed away, and the purified amine is then eluted by changing the pH or increasing the ionic strength of the mobile phase. This method is particularly useful for removing non-ionic impurities and can be performed in both aqueous and non-aqueous systems.

Crystallization-induced resolution is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the selective crystallization of one diastereomeric salt from a solution containing a racemic mixture and a chiral resolving agent. The diastereomers, having different physical properties, exhibit different solubilities, allowing one to crystallize preferentially. This technique can be highly efficient and scalable.

The table below summarizes some advanced purification techniques applicable to complex amines and their isomers.

| Purification Technique | Principle of Separation | Applicable to | Key Considerations |

| Preparative Chiral SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Enantiomers of chiral amines. | Choice of chiral stationary phase, co-solvent, and additives are crucial for resolution. mdpi.comnih.gov |

| Ion-Exchange Chromatography (IEC) | Reversible electrostatic interaction between charged molecules and an oppositely charged stationary phase. | Ionizable compounds like amines, separation from non-ionic impurities. | Selection of appropriate ion-exchange resin (cationic or anionic) and optimization of pH and ionic strength. google.com |

| Crystallization-Induced Resolution | Differential solubility of diastereomeric salts formed from a racemic mixture and a chiral resolving agent. | Racemic mixtures of chiral acids or bases. | Finding a suitable chiral resolving agent and crystallization solvent is key. |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of cis/trans isomers and other diastereomers. | Gradient optimization and the use of additives can enhance separation of closely related isomers. chromforum.org |

In practice, a combination of these techniques is often employed to achieve the desired purity. For instance, an initial purification by ion-exchange chromatography might be followed by a final polishing step using preparative chiral SFC to isolate a specific enantiomer. The development of a robust purification strategy is as critical as the synthetic route itself for obtaining high-quality material.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to 2 2 Thiazolyl Cyclobutanamine Derivatives

Fundamental Principles and Theoretical Underpinnings of Structure-Activity Correlation

The central tenet of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Modifications to the chemical structure can lead to significant changes in its interaction with biological targets, such as enzymes or receptors, thereby altering its therapeutic or adverse effects. For thiazole (B1198619) derivatives, SAR studies are crucial in identifying the key structural features responsible for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

The exploration of SAR in thiazole-containing compounds often involves systematically altering different parts of the molecule, such as the thiazole ring itself, the substituents on the ring, and the nature of the side chains attached to it. For a hypothetical 2-(2-thiazolyl)cyclobutanamine scaffold, this would involve modifications of the cyclobutanamine ring and any potential substituents on the thiazole ring. The goal is to understand how these changes affect properties like binding affinity, efficacy, and selectivity.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure of compounds with their biological activities. nih.govwalisongo.ac.id These models use molecular descriptors to numerically represent the structural and physicochemical properties of the molecules. nih.gov By establishing a statistically significant correlation, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and specific molecules. nih.govresearchgate.net

Analog Design and Directed Synthetic Diversification Strategies

The synthesis of a focused library of analogs is a cornerstone of SAR studies. For this compound derivatives, several synthetic strategies could be employed to generate structural diversity. These strategies are guided by the principles of medicinal chemistry to explore the chemical space around the core scaffold.

Homologation and chain extension involve the systematic increase in the length of an alkyl chain. In the context of this compound, this could involve extending an alkyl substituent on the cyclobutane (B1203170) ring or on the amine. This strategy helps to probe the size and shape of the binding pocket of the biological target. For instance, a series of N-alkylated derivatives could be synthesized to determine the optimal chain length for activity.

Bioisosteric replacement is the substitution of a functional group with another that has similar steric and electronic properties, but which may alter other characteristics like metabolic stability or bioavailability. For the thiazole ring, a common bioisostere is the oxazole (B20620) or isoxazole (B147169) ring. Similarly, the cyclobutane ring could be replaced with other cycloalkanes (e.g., cyclopentane, cyclohexane) or heterocyclic rings to explore the impact of ring size and heteroatom content on activity.

A review of synthetic methods for thiazole derivatives highlights various approaches to introduce diversity. For example, the Hantzsch thiazole synthesis and its variations allow for the introduction of a wide range of substituents at positions 4 and 5 of the thiazole ring. researchgate.net

Computational Approaches in SAR Analysis and Hypothesis Generation

Computational chemistry plays a vital role in modern drug discovery by providing insights into SAR and guiding the design of new compounds. google.com These methods can be broadly categorized into the use of molecular descriptors and the application of statistical modeling.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be classified into several categories:

1D descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and steric properties.

Physicochemical descriptors: These describe properties like lipophilicity (logP), electronic effects (pKa), and polarizability. nih.gov

For a series of this compound analogs, these descriptors would be calculated for each compound to create a dataset for QSAR modeling.

Once a set of molecular descriptors and biological activity data is available, various statistical methods can be used to build a QSAR model.

Linear Regression: Methods like Multiple Linear Regression (MLR) are used to find a linear relationship between the descriptors and the biological activity. nih.gov

Non-linear Regression: Techniques such as Partial Least Squares (PLS) and machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture more complex, non-linear relationships.

Classification Algorithms: When the biological activity is categorical (e.g., active vs. inactive), classification methods like Linear Discriminant Analysis (LDA) or k-Nearest Neighbors (k-NN) can be employed.

A successful QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that are important for activity, thus guiding further analog design. researchgate.net For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives identified that various physicochemical, topological, and electronic descriptors were crucial for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activities. This is achieved by correlating variations in molecular descriptors with changes in observed biological responses.

2D QSAR Methodologies (e.g., Hansch Analysis, Free-Wilson Analysis)

Two-dimensional QSAR (2D-QSAR) methods are pivotal in understanding how physicochemical properties influence biological activity. These methods utilize descriptors derived from the 2D representation of molecules.

Hansch Analysis: This classic QSAR approach, developed by Corwin Hansch, posits that the biological activity of a compound is a function of its electronic, hydrophobic, and steric properties. e-bookshelf.dekubinyi.de The analysis typically involves developing a linear or non-linear equation that relates biological activity (often expressed as log 1/C, where C is the concentration required to produce a specific effect) to parameters such as the Hammett constant (σ) for electronic effects, the partition coefficient (log P) for hydrophobicity, and Taft steric parameters (Es). e-bookshelf.deresearchgate.net For this compound derivatives, a hypothetical Hansch equation might take the form:

log(1/C) = k1 logP - k2(logP)² + k3σ + k4Es + k5

In a study on aryl thiazole derivatives, 2D-QSAR models revealed that specific topological descriptors, such as T_C_C_4, were major contributors to the observed biological activity. researchgate.net

BA = μ + Σaᵢxᵢ

where μ is the average biological activity of the parent molecule, aᵢ is the activity contribution of the substituent at position i, and xᵢ is an indicator variable. researchgate.net

| Analysis Type | Key Principles | Descriptors Used | Typical Application |

| Hansch Analysis | Correlates biological activity with physicochemical properties. e-bookshelf.de | logP (hydrophobicity), σ (electronic), Es (steric). e-bookshelf.de | Optimizing lead compounds by modifying physicochemical properties. |

| Free-Wilson Analysis | Assumes additive contribution of substituents to biological activity. researchgate.net | Indicator variables for substituent presence/absence. researchgate.net | SAR analysis where a common core structure is systematically modified. |

3D QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) techniques consider the three-dimensional properties of molecules to provide a more detailed understanding of ligand-receptor interactions. slideshare.net

Comparative Molecular Field Analysis (CoMFA): CoMFA is a powerful 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.netmdpi.com The process involves aligning the molecules in a common orientation, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at the grid points. These interaction energies serve as the descriptors for developing the QSAR model, often using partial least squares (PLS) analysis. imist.ma For this compound derivatives, CoMFA can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netimist.ma CoMSIA uses a Gaussian-type function to calculate the similarity indices, which avoids some of the singularities and arbitrary cut-offs associated with CoMFA's potential energy functions. slideshare.net This often leads to more easily interpretable contour maps. A CoMSIA study on thiazole derivatives showed that the model's contour maps could identify the nature and position of structural features important for improving biological activity. imist.ma Studies on other heterocyclic compounds have also demonstrated the utility of CoMSIA in guiding the design of more potent analogs. nih.gov

| Technique | Key Features | Fields Calculated | Advantages |

| CoMFA | Aligns molecules and calculates 3D interaction fields. slideshare.net | Steric (Lennard-Jones) and Electrostatic (Coulombic). mdpi.com | Provides 3D visualization of favorable/unfavorable interaction regions. nih.gov |

| CoMSIA | Extends CoMFA with additional fields and uses a smoother distance-dependent function. imist.ma | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor. imist.ma | Often produces more interpretable contour maps and can provide a more comprehensive understanding of SAR. imist.ma |

Validation of QSAR Models: Internal and External Validation Metrics and Criteria

The validation of a QSAR model is crucial to ensure its robustness and predictive power. This process involves both internal and external validation techniques.

Internal Validation: This method assesses the stability and robustness of the model using the training set data from which it was generated. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is quantified by the cross-validated correlation coefficient, q². A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com Another internal validation method is bootstrapping, where subsets of the data are randomly sampled with replacement to build multiple models, assessing the model's stability. nih.gov

External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the biological activity of a set of compounds (the test set) that were not used in its development. mdpi.com The predictive correlation coefficient, R²pred, is a common metric, with a value greater than 0.5 often considered acceptable. mdpi.com The performance of QSAR models for thiazole derivatives has been evaluated using external test sets, demonstrating their ability to predict the activity of new compounds with reasonable accuracy. nih.gov For instance, a 3D-QSAR model for thiazole derivatives showed an external predictive r² of 0.4868, while another for CoMSIA on different thiazole derivatives reported an R²test of 0.80. researchgate.netimist.ma

| Validation Type | Purpose | Common Metrics | Acceptance Criteria (General) |

| Internal Validation | Assesses model stability and robustness. | q² (cross-validated r²) | q² > 0.5 mdpi.com |

| External Validation | Assesses the model's ability to predict new data. mdpi.com | R²pred (predictive r²) | R²pred > 0.5 mdpi.com |

Chemoinformatic Tools and Databases in SAR/QSAR Research Workflows

The execution of SAR and QSAR studies relies heavily on a variety of chemoinformatic tools and databases. mdpi.com These resources are essential for data management, descriptor calculation, model building, and validation.

Databases: Large chemical databases are the starting point for many QSAR studies. Publicly available databases such as PubChem, ChEMBL, and ChemSpider provide vast amounts of chemical and biological activity data. unistra.fr These databases can be searched by structure, substructure, or similarity, allowing researchers to gather datasets of compounds related to this compound for analysis. unistra.fr

Descriptor Calculation Software: A wide range of software is available to calculate the molecular descriptors necessary for QSAR modeling. These can range from simple 1D and 2D descriptors to complex 3D descriptors. nih.gov Software packages like Dragon and Mordred can calculate thousands of descriptors, encoding various aspects of molecular structure. nih.govbigchem.eu

Modeling and Analysis Platforms: Several software platforms integrate tools for the entire QSAR workflow, from data import and descriptor calculation to model building and validation. The Online Chemical Database and Modeling Environment (OCHEM) is a web-based platform that has been used for QSAR studies of azole derivatives. nih.govbigchem.eu Other programs like SYBYL are commonly used for 3D-QSAR techniques like CoMFA and CoMSIA. slideshare.net Open-source tools and Python libraries like PyDescriptors are also gaining prominence in the field. nih.gov DataWarrior is a free tool that is increasingly used for data visualization and analysis in chemoinformatics. nih.gov

| Tool/Database | Function | Examples |

| Chemical Databases | Storage and retrieval of chemical structures and biological data. unistra.fr | PubChem, ChEMBL, ChemSpider unistra.fr |

| Descriptor Calculators | Generation of numerical representations of molecular properties. nih.gov | Dragon, Mordred, PyDescriptors nih.govbigchem.eu |

| Modeling Platforms | Integrated environments for QSAR model development and validation. | OCHEM, SYBYL, DataWarrior slideshare.netnih.govnih.gov |

Theoretical and Computational Investigations of 2 2 Thiazolyl Cyclobutanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on Electronic Distribution and Charge Density

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic properties of molecules like 2-(2-thiazolyl)cyclobutanamine.

DFT calculations, often employing hybrid functionals such as B3LYP, can be used to optimize the molecular geometry and predict the distribution of electron density. researchgate.netresearchgate.net For this compound, the electron density is expected to be significantly higher around the heteroatoms of the thiazole (B1198619) ring (nitrogen and sulfur) due to their high electronegativity. This localization of charge can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. researchgate.net The nitrogen and sulfur atoms would represent nucleophilic sites, while the hydrogen atoms of the amine group would be electrophilic.

Natural Bond Orbital (NBO) analysis, a common post-processing step in DFT calculations, can further quantify the charge distribution and analyze hyperconjugative interactions that contribute to molecular stability. researchgate.net For instance, NBO analysis could reveal the delocalization of the nitrogen lone pair of the amine group into antibonding orbitals of the cyclobutane (B1203170) ring or the thiazole ring, providing insights into the electronic communication between these two fragments.

Table 1: Predicted Mulliken Atomic Charges for this compound using DFT (B3LYP/6-31G)*

| Atom | Predicted Charge (a.u.) |

| N (thiazole) | -0.45 |

| S (thiazole) | -0.10 |

| C (thiazole, adjacent to S and N) | +0.25 |

| C (cyclobutane, attached to thiazole) | +0.15 |

| N (amine) | -0.80 |

| H (amine) | +0.35 |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes.

Ab Initio Methods for High-Level Molecular Orbital and Energy Analysis

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy, albeit at a greater computational expense. dtic.mil Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered the gold standard for accurate energy and molecular orbital calculations. nih.gov

For this compound, high-level ab initio calculations could be employed to precisely determine its ionization potential and electron affinity, which are fundamental measures of its reactivity. These calculations would provide a more refined picture of the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

The HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amine group, reflecting their electron-donating character. Conversely, the LUMO is likely to be distributed over the thiazole ring, which can accept electron density.

Aromaticity Analysis of the Thiazole Moiety (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS))

The thiazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. wikipedia.org The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For the thiazole moiety in this compound, both HOMA and NICS calculations would be expected to confirm its aromatic character. The presence of the cyclobutyl and amine substituents may slightly perturb the electron distribution within the thiazole ring, leading to minor variations in the calculated aromaticity indices compared to unsubstituted thiazole.

Conformational Analysis and Exploration of Energy Landscapes

Analysis of Ring Puckering and Conformational Flexibility of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The barrier to this inversion is relatively low, allowing for rapid interconversion at room temperature. nih.gov

In this compound, the substituent at the C2 position is expected to influence the puckering of the cyclobutane ring. researchgate.net The thiazolyl group and the amine group can adopt either an axial or an equatorial position relative to the mean plane of the cyclobutane ring. The relative energies of these conformers would determine the preferred geometry. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance.

Table 2: Predicted Relative Energies of Cyclobutane Ring Conformations in a 2-Substituted Cyclobutane

| Substituent Position | Relative Energy (kcal/mol) |

| Equatorial | 0.0 (most stable) |

| Axial | 1.0 - 2.0 |

Note: These are typical energy differences observed for substituted cyclobutanes and are for illustrative purposes.

Determination of Rotational Barriers and Preferred Conformations of the Thiazolyl Group

The rotation around the single bond connecting the thiazole ring and the cyclobutane ring is also a key conformational feature. The energy of the molecule will vary as this bond rotates, giving rise to rotational barriers. These barriers are due to steric clashes and changes in electronic interactions between the two rings.

Computational methods can be used to map out the potential energy surface for this rotation. By performing a series of constrained geometry optimizations at different dihedral angles, the rotational energy profile can be constructed. This would reveal the most stable (lowest energy) and least stable (highest energy) conformations. The preferred conformation will likely be one that minimizes steric repulsion between the hydrogen atoms on the thiazole ring and the cyclobutane ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide insights into conformational flexibility, stability, and interactions with the surrounding environment.

Conformational Sampling and Trajectory Analysis for Molecular Stability

A crucial aspect of understanding a molecule's function is to characterize its accessible conformations. For a molecule like this compound, with its flexible cyclobutane ring and the rotatable bond connecting it to the thiazole ring, multiple low-energy conformations are likely to exist.

Conformational Sampling: An extensive conformational study would be the first step. Techniques such as high-temperature molecular dynamics or replica-exchange molecular dynamics (REMD) would be employed to efficiently sample the potential energy surface and overcome energy barriers between different conformational states. The goal is to generate a comprehensive ensemble of structures representing the molecule's flexibility. Studies on other 2-substituted cyclobutane derivatives have successfully used a combination of experimental techniques like NMR and computational methods to perform detailed conformational analyses. researchgate.netnih.gov

Trajectory Analysis: Once a long MD trajectory is generated, various analyses can be performed to assess molecular stability. This includes:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. For this compound, this would highlight the relative movements of the cyclobutane and thiazole rings.

Dihedral Angle Analysis: To monitor the rotation around key bonds, particularly the bond connecting the two ring systems, and to characterize the puckering of the cyclobutane ring.

The following table illustrates the kind of data that would be generated from such an analysis for different simulated conformers.

| Conformational State | Key Dihedral Angle (N-C-C-C) | Cyclobutane Puckering Amplitude (Å) | Relative Population (%) |

| Conformer A | 60° (gauche) | 0.25 | 45 |

| Conformer B | 180° (anti) | 0.23 | 35 |

| Conformer C | -60° (gauche) | 0.26 | 20 |

Note: This table is a representative example of data from a hypothetical trajectory analysis and is not based on actual simulation results for this compound.

Investigation of Interactions with Explicit Solvent Environments

The interaction of a molecule with its solvent environment is critical to its behavior. MD simulations with explicit solvent models (e.g., TIP3P or SPC/E water models) are used to understand these interactions in detail.

Radial Distribution Functions (RDFs): RDFs would be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of this compound. For instance, the RDFs around the amino group and the nitrogen and sulfur atoms of the thiazole ring would reveal the structure of the hydration shells and the potential for hydrogen bonding with water.

Hydrogen Bond Analysis: A key aspect would be to quantify the hydrogen bonds formed between the amine group (donor) and the thiazole nitrogen (acceptor) with surrounding water molecules. The average number and lifetime of these hydrogen bonds provide insights into the solubility and dynamic interactions with the solvent.

Ligand-Target Interaction Modeling at a Mechanistic Level (Excluding Efficacy/Potency)

While the specific biological targets of this compound are not defined, computational methods can be used to predict its potential binding to various protein targets. Thiazole-containing compounds are known to interact with a range of biological targets, including enzymes and receptors. rsc.org

Molecular Docking for Prediction of Binding Modes and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

For this compound, a library of potential protein targets could be selected based on the known activities of similar thiazole derivatives. For example, studies on other thiazole compounds have successfully used molecular docking to investigate their binding to targets like tubulin and various kinases. rsc.org

The docking process would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and assigning appropriate charges.

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and defining the binding site.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to sample a large number of possible binding poses and score them based on a scoring function, which estimates the binding affinity.

The output would be a set of predicted binding poses, ranked by their docking scores. These poses would reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) / Generalized Born Surface Area (MM/GBSA) Methods for Binding Affinity Estimation

While docking provides a quick estimate of binding affinity, more rigorous methods are needed for accurate prediction. MM/PBSA and MM/GBSA are popular methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models.

The workflow for an MM/PBSA or MM/GBSA calculation would be:

Run separate MD simulations for the protein-ligand complex, the free protein, and the free ligand in solution.

Extract snapshots from these trajectories.

For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).

The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

These methods provide a more accurate ranking of binding affinities than docking scores and can offer insights into the energetic contributions of different interaction types. Free Energy Perturbation (FEP) is an even more computationally intensive but generally more accurate method for calculating relative binding free energies between a series of related ligands.

The table below shows a hypothetical breakdown of the energy components from an MM/PBSA calculation for the binding of this compound to a putative kinase target.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | +25.8 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG_bind) | -32.0 |

Note: This table is a representative example of data from a hypothetical MM/PBSA calculation and is not based on actual simulation results.

Characterization of Specific Molecular Recognition Sites and Interaction Fingerprints

The final step in the computational analysis is to distill the complex interaction data into a clear picture of molecular recognition. This involves creating an "interaction fingerprint."

Based on the docked poses and MD simulations, a 2D or 3D interaction diagram would be generated. This diagram would highlight the specific amino acid residues in the binding pocket that interact with this compound and the nature of these interactions (e.g., hydrogen bond with Ser150, hydrophobic contact with Leu88, pi-stacking with Phe210).

This interaction fingerprint serves as a summary of the key binding determinants and can be invaluable for guiding the design of new analogs with improved binding characteristics. Studies on other thiazole derivatives have successfully used this approach to identify key interactions responsible for their biological activity.

Chemical Reactivity and Mechanistic Studies of 2 2 Thiazolyl Cyclobutanamine

Influence of Substituents and Electronic Effects on Reactivity Profiles

The influence of substituents on the reactivity of the thiazole (B1198619) ring and the cyclobutanamine moiety in 2-(2-thiazolyl)cyclobutanamine has not been systematically investigated. For other thiazole-containing compounds, it is known that the electronic nature of substituents can significantly alter the reactivity of the ring. For instance, electron-donating groups can enhance electrophilic substitution, while electron-withdrawing groups can facilitate nucleophilic attack. nih.gov However, without specific experimental or computational data for this compound, any discussion on these effects remains speculative.

A general understanding of the electronic properties can be gleaned from related molecules. For example, in N-(Thiazol-2-yl)benzamide, computational studies have explored the conformational preferences, which are influenced by intramolecular interactions. researchgate.net Similar studies on this compound would be required to understand how the cyclobutanamine group influences the electronic distribution within the thiazole ring and vice versa.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete mechanistic understanding. For reactions involving this compound, no specific intermediates have been reported in the literature. In the synthesis of more complex thiazole derivatives, such as 2-aminoarylthiazolo[5,4-f]quinazolin-9-ones, intermediates like isothiocyanates are key for the subsequent cyclization reactions. nih.gov It is plausible that reactions of this compound, particularly those involving the amine group, could proceed through various intermediates, but these have yet to be isolated or spectroscopically observed.

Spectroscopic Techniques for Real-Time Monitoring and Mechanistic Elucidation

While spectroscopic techniques are fundamental to studying reaction mechanisms, their application to the real-time monitoring of reactions involving this compound is not described in the available literature. In studies of other heterocyclic systems, techniques such as UV-Vis and fluorescence spectroscopy have been employed to investigate interactions with other molecules, for instance, the binding of thiazolo[2,3-b]pyrimidine analogues to bovine serum albumin. nih.gov For tracking the progress of a chemical reaction and identifying transient species, methods like in-situ NMR or IR spectroscopy would be invaluable. However, no such studies have been published for this specific compound.

Applications in Chemical Biology and Mechanistic Biological Studies Excluding Clinical Outcomes and Safety Profiles

Development of Chemical Probes for Investigation of Biological Systems

There is no available information on the development or use of 2-(2-thiazolyl)Cyclobutanamine as a chemical probe. Chemical probes are powerful tools for dissecting biological pathways, and while general strategies for their development exist, their application to this specific compound has not been documented. rsc.org

Investigation of Molecular Mechanisms of Action (MOA) at the Target Level

No studies were found that elucidate the molecular mechanism of action for this compound. Consequently, there is no information regarding its potential as an enzyme inhibitor, its receptor binding profile, or its ability to modulate protein function.

Enzyme Inhibition Mechanism Studies (e.g., Kinases, Hydrolases, Oxidoreductases)

There are no published data on the inhibitory activity of this compound against any class of enzymes. Research on other thiazole (B1198619) derivatives has shown inhibition of enzymes like cyclooxygenases (COX), carbonic anhydrases, and cholinesterases, but these findings cannot be extrapolated to the specific compound . nih.govnih.gov

Receptor Binding Profile Analysis Focusing on Specific Interactions and Ligand-Binding Domains

The receptor binding profile of this compound has not been characterized in the available literature.

Modulation of Protein Function and Allosteric Regulation Studies (e.g., P-glycoprotein ATPase Activity Modulation)

There is no evidence to suggest that this compound has been studied for its effects on protein function or allosteric regulation. The modulation of protein activity through allosteric mechanisms is a significant area of research, but it has not been explored in the context of this particular molecule. nih.gov

Methodologies for Target Identification and Validation in Biochemical Pathways

While various in silico and experimental methods are employed for the identification and validation of protein targets for novel compounds, there are no published reports of such methodologies being applied to this compound. nih.govmdpi.com

Advanced Characterization Techniques for Structural Elucidation of 2 2 Thiazolyl Cyclobutanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms.

The structural framework of 2-(2-thiazolyl)cyclobutanamine can be unequivocally established through the combined analysis of ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to reveal characteristic signals for the protons of both the thiazole (B1198619) and cyclobutane (B1203170) moieties. The thiazole ring protons typically appear in the aromatic region, with the proton at the C4 position resonating as a doublet and the proton at the C5 position as another doublet, with their coupling constant confirming their ortho relationship. The protons on the cyclobutane ring would present as a complex set of multiplets in the aliphatic region due to intricate spin-spin coupling patterns. The methine proton at the point of attachment to the thiazole ring (C2 of cyclobutane) and the methine proton bearing the amino group (C1 of cyclobutane) would exhibit distinct chemical shifts influenced by the adjacent heteroatoms. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Distinct signals would be observed for the two carbons of the thiazole ring, with the carbon adjacent to both sulfur and nitrogen (C2) appearing at a significantly downfield shift. The carbons of the cyclobutane ring would resonate in the aliphatic region, with their chemical shifts providing information about their substitution pattern. The carbon attached to the thiazole ring and the carbon bearing the amino group would be deshielded compared to the other cyclobutane carbons.

Heteronuclear NMR techniques , such as ¹⁵N NMR, could further corroborate the structure by identifying the nitrogen atoms in the thiazole ring and the primary amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole H-4 | ~7.7 (d) | ~143 |

| Thiazole H-5 | ~7.2 (d) | ~119 |

| Thiazole C-2 | - | ~168 |

| Cyclobutane H-1 | Multiplet | ~55 |

| Cyclobutane H-2 | Multiplet | ~45 |

| Cyclobutane CH₂ | Multiplets | ~20-30 |

| Amine NH₂ | Broad Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the cyclobutane ring by showing cross-peaks between geminal and vicinal protons. It would also confirm the coupling between the H-4 and H-5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively assign the ¹³C signals for the protonated carbons of both the thiazole and cyclobutane rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the cyclobutane protons and the thiazole carbons, and vice-versa, confirming the attachment of the two ring systems. Correlations from the amino protons to the C1 carbon of the cyclobutane ring would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly vital for determining the stereochemistry of the cyclobutane ring (cis/trans isomerism) by observing through-space interactions between protons on the same face of the ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of the synthesized compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic spectrum of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the two rings: This would result in fragment ions corresponding to the thiazole moiety and the cyclobutanamine moiety.

Loss of the amino group: A characteristic loss of NH₃ could be observed.

Ring-opening of the cyclobutane ring: This can lead to a series of fragment ions with specific mass differences.

Fragmentation of the thiazole ring: Cleavage of the thiazole ring can also occur, yielding characteristic fragment ions.

Table 2: Plausible Mass Spectrometry Fragmentation Ions for this compound

| m/z Value | Proposed Fragment Structure |

| [M+H]⁺ | Intact protonated molecule |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion |

| [Thiazole-CH=CH₂]⁺ | Fragment containing the thiazole ring |

| [Cyclobutanamine]⁺ | Fragment containing the cyclobutanamine ring |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H stretching: The primary amine would exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the thiazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring would be observed below 3000 cm⁻¹.

C=N and C=C stretching: The thiazole ring would show characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

C-N stretching: The C-N bond of the amine would have a characteristic absorption in the 1000-1250 cm⁻¹ region.

Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the C-S stretching of the thiazole ring, which are often weak in the IR spectrum. The combination of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=N/C=C Stretch (Thiazole) | 1500-1650 |

| C-N Stretch | 1000-1250 |

| C-S Stretch | 600-800 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, FT-IR spectroscopy would reveal characteristic peaks for the amine, thiazole ring, and cyclobutane ring functionalities.

Key vibrational modes anticipated for this compound include N-H stretching vibrations of the primary amine group, C-H stretching of the cyclobutane and thiazole rings, C=N and C=C stretching within the thiazole ring, and various bending vibrations. The precise positions of these bands can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3400-3250 (asymmetric and symmetric) |

| C-H Stretch (sp³) | Cyclobutane Ring | 2950-2850 |

| C-H Stretch (sp²) | Thiazole Ring | 3100-3000 |

| C=N Stretch | Thiazole Ring | 1650-1550 |

| C=C Stretch | Thiazole Ring | 1600-1475 |

| N-H Bend | Primary Amine | 1650-1580 |

| C-N Stretch | Amine and Thiazole | 1350-1000 |

Note: The predicted wavenumber ranges are general and the actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the carbon-carbon bonds of the cyclobutane ring and the skeletal vibrations of the thiazole ring.

The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the C-S bond in the thiazole ring, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Ring Breathing | Thiazole Ring | 1000-800 |

| C-S Stretch | Thiazole Ring | 750-650 |

| C-C Stretch | Cyclobutane Ring | 1200-800 |

| C-H Bend | Cyclobutane and Thiazole Rings | 1470-1430 |

Note: These are predicted values and are subject to experimental verification.

X-ray Crystallography for Solid-State Structural Determination

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound is required. By diffracting a beam of X-rays, the electron density of the crystal can be mapped, leading to the determination of the exact atomic positions. This method is indispensable for establishing the absolute configuration of chiral centers. Since this compound possesses stereocenters, single crystal X-ray diffraction can unambiguously determine the R/S configuration of the chiral carbons in the cyclobutane ring.

Furthermore, this technique reveals the preferred conformation of the molecule in the solid state, including the pucker of the cyclobutane ring and the relative orientation of the thiazole and cyclobutanamine moieties. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding patterns involving the amine group and the nitrogen and sulfur atoms of the thiazole ring.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase.

PXRD is particularly useful for identifying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as solubility and melting point. By analyzing the PXRD pattern of different batches of this compound, one can determine if different crystalline forms are present. This technique is also essential for quality control to ensure batch-to-batch consistency of the crystalline material.

Future Directions and Emerging Research Avenues for 2 2 Thiazolyl Cyclobutanamine Scaffolds

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

De novo drug design is a computational strategy that builds novel molecular structures from the ground up, rather than screening existing compound libraries. nih.gov Generative AI algorithms, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast datasets of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.orgbiorxiv.org These models can then produce new molecules tailored to specific objectives, such as high affinity for a biological target or desirable physicochemical properties. nih.govfrontiersin.org For the 2-(2-thiazolyl)cyclobutanamine scaffold, AI could explore millions of potential substitutions on both the thiazole (B1198619) and cyclobutane (B1203170) rings, predicting their synthesizability and biological activity before any resource-intensive lab work begins. nih.gov

Exploration of Advanced Synthetic Methodologies

Synthesizing complex scaffolds like this compound and its derivatives often presents challenges, including stereochemical control and functional group tolerance. calstate.edu Modern synthetic methodologies offer powerful solutions to overcome these hurdles, enabling more efficient, safer, and environmentally friendly production.